molecular formula C10H10N2O2 B179568 ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 147503-82-0

ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Cat. No.: B179568
CAS No.: 147503-82-0
M. Wt: 190.2 g/mol
InChI Key: SUMONQIODPWGJL-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit janus kinase (jak) activity , and to reduce blood glucose levels , suggesting potential targets could be JAK proteins and glucose metabolism pathways.

Mode of Action

If it acts similarly to related compounds, it may bind to the active site of JAK proteins, inhibiting their activity . This could lead to downstream effects on signal transduction pathways involved in cell growth, survival, and differentiation.

Biochemical Pathways

, related compounds have been shown to impact JAK-STAT signaling and glucose metabolism. Inhibition of these pathways can affect a variety of cellular processes, including immune response, cell cycle progression, and energy production.

Pharmacokinetics

One related compound showed high total clearance and low oral bioavailability in rats , suggesting that ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate may have similar pharmacokinetic properties.

Result of Action

Related compounds have been shown to reduce the migration and invasion abilities of certain cancer cells and to lower blood glucose levels , suggesting potential therapeutic applications in oncology and endocrinology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted pyrrolo[2,3-c]pyridine derivatives .

Scientific Research Applications

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate can be compared with other similar compounds such as:

    Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocycle and exhibit similar biological activities.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a different fusion pattern but share similar chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific ring fusion and the presence of an ester group, which can influence its reactivity and biological activity .

List of Similar Compounds

  • Pyrrolopyrazine derivatives
  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • Indole derivatives

Properties

IUPAC Name

ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-9(7)6-12-8/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMONQIODPWGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443693
Record name ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147503-82-0
Record name ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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